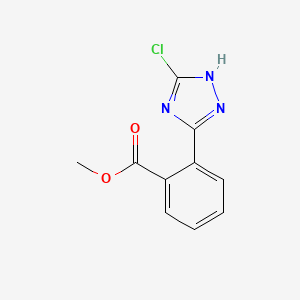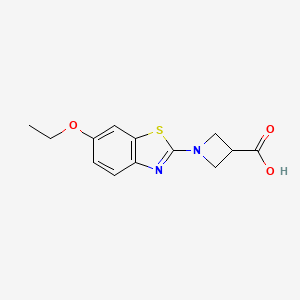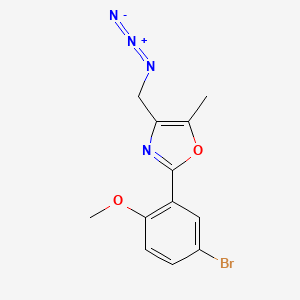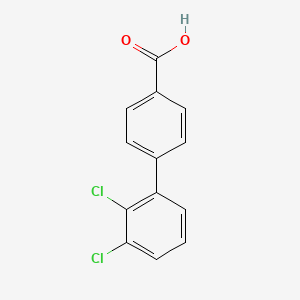
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, a compound similar to the one you mentioned, (4-fluorophenyl)(thiophen-2-yl)methanamine hydrochloride, has a molecular weight of 243.73 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of a thiophene ring in the molecular structure can significantly enhance the biological activity of pharmacological compounds . The compound could be investigated for its potential as an anticancer agent, focusing on its ability to interact with specific cancer cell lines and its cytotoxicity profile.
Organic Electronics: Semiconductors
Thiophene-based molecules are pivotal in the development of organic semiconductors. Their ability to conduct electricity while maintaining flexibility makes them ideal for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Research could explore the electronic properties of this compound and its potential integration into electronic devices.
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . The compound could be applied to metal surfaces to study its effectiveness in preventing corrosion, which is crucial for extending the lifespan of metal components in various industries.
Pharmacology: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs). Research could be directed towards understanding the mechanism of action of this compound and its efficacy in reducing inflammation in biological models .
Antimicrobial Studies: Antibacterial and Antifungal Agents
Thiophene compounds exhibit antimicrobial properties, making them useful in the search for new antibacterial and antifungal agents. The compound’s effectiveness against various strains of bacteria and fungi could be evaluated, along with its toxicity profile to ensure safety for potential therapeutic use .
Enzyme Inhibition: Lysyl Oxidase (LOX) Inhibitors
Lysyl oxidase (LOX) plays a significant role in the cross-linking of collagens and elastin in the extracellular matrix, which is a critical mediator of tumor growth and metastasis. Thiophene derivatives have been investigated as LOX inhibitors, which could lead to the development of anti-metastatic drugs . Research could focus on the compound’s inhibitory activity on LOX and its analogs, assessing its potential as a therapeutic agent in cancer treatment.
Safety And Hazards
Zukünftige Richtungen
Thiophene derivatives continue to be a rich area of research, with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . Future research will likely continue to explore the synthesis, properties, and applications of new thiophene derivatives.
Eigenschaften
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS.ClH/c8-4-6-9-7(10-11-6)5-2-1-3-12-5;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMBOZIGLOZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)


![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)



![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)
